molecular formula C15H21N3O2 B1206437 1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide

1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide

Cat. No. B1206437
M. Wt: 275.35 g/mol
InChI Key: XZIUKDLQCFKQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide is an indolecarboxamide.

Scientific Research Applications

Analytical Methodologies and Characterization

  • The substance, being a derivative of N, N-dialkylated tryptamines, has seen increased interest from various scientific communities due to its unique psychoactive properties. Analytical methodologies, mainly utilizing reversed-phase high-performance liquid chromatography, gas chromatography, and capillary electrophoresis, have been developed to detect and characterize these derivatives. The aim is to inform healthcare providers, clinicians, forensic scientists, and potential consumers about these substances, facilitating the detection of derivatives and understanding their bioactive profiles (Brandt & Martins, 2010).

Serotonin 5-HT2A Receptor Agonist Hallucinogens

  • Research has explored N-Methoxybenzyls, a group of toxic phenylethylamine derivatives, which are known to be potent serotonin 5-HT2A receptor agonist hallucinogens. This includes studies on their psychoactive properties, potential harmful effects, and analytical methods for detection in human blood and urine (Kamińska, Świt & Malek, 2020).

Amyloid Imaging in Alzheimer's Disease

  • The application in amyloid imaging for Alzheimer's disease diagnosis and understanding has been a significant research area. Studies have shown that certain derivatives can be used as radioligands for PET imaging, aiding in the early detection and understanding of the disease's progression (Nordberg, 2007).

Toxicity and Behavior in Laboratory Animals

  • The toxicity and behavioral effects of derivatives have been extensively studied in various laboratory animals, providing insights into the pharmacological and toxicological profile of these substances (Hardman, Haavik & Seevers, 1973).

Serotonin Syndrome and New Psychoactive Substances

  • Research has delved into the association between Serotonin Syndrome and the intake of new psychoactive substances (NPS), including derivatives. This includes investigating the clinical implications, potential risks, and diagnostic challenges posed by these substances (Schifano et al., 2021).

properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-methoxy-N-methylindole-2-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-16-15(19)14-10-11-9-12(20-4)5-6-13(11)18(14)8-7-17(2)3/h5-6,9-10H,7-8H2,1-4H3,(H,16,19)

InChI Key

XZIUKDLQCFKQSU-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(N1CCN(C)C)C=CC(=C2)OC

Canonical SMILES

CNC(=O)C1=CC2=C(N1CCN(C)C)C=CC(=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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